1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide
CAS No.: 1436109-61-3
Cat. No.: VC4388783
Molecular Formula: C22H25N3O
Molecular Weight: 347.462
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436109-61-3 |
|---|---|
| Molecular Formula | C22H25N3O |
| Molecular Weight | 347.462 |
| IUPAC Name | 1-prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H25N3O/c1-3-13-25-14-10-20(11-15-25)22(26)24-17(2)18-6-8-19(9-7-18)21-5-4-12-23-16-21/h1,4-9,12,16-17,20H,10-11,13-15H2,2H3,(H,24,26) |
| Standard InChI Key | NPVCWVCIENSGHL-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C |
Introduction
Chemical Identity and Structural Characteristics
The compound 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide (CAS 1436109-61-3) is a synthetic organic molecule characterized by a piperidine core substituted with a propargyl group and an N-linked ethyl-pyridinylphenyl moiety. Its molecular formula is C₂₂H₂₅N₃O, with a molecular weight of 347.462 g/mol. The structure includes:
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A piperidine-4-carboxamide backbone.
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A 1-prop-2-ynyl (propargyl) substituent at the piperidine nitrogen.
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An N-[1-(4-pyridin-3-ylphenyl)ethyl] group attached to the carboxamide nitrogen.
Key structural motifs include conjugated π-systems (pyridine and phenyl rings) and potential hydrogen-bonding sites (carboxamide NH and pyridine N).
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step organic transformations, as inferred from analogous piperidine-carboxamide derivatives . A proposed route includes:
Step 1: Preparation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is synthesized via hydrolysis of 4-cyano-piperidine or oxidation of 4-piperidinecarbinol.
Step 2: Amidation with 1-(4-Pyridin-3-ylphenyl)ethylamine
The carboxylic acid is activated (e.g., via HATU or EDCl) and coupled with 1-(4-pyridin-3-ylphenyl)ethylamine to form the carboxamide intermediate.
Step 3: Propargylation of Piperidine
The piperidine nitrogen undergoes alkylation with propargyl bromide or a similar alkylating agent under basic conditions (e.g., K₂CO₃ in DMF).
Key Challenges
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Stereochemical Control: Piperidine’s chair conformation may influence reaction selectivity.
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Propargyl Stability: Alkynes are prone to oxidation or polymerization under harsh conditions.
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Purification: Column chromatography is critical due to the compound’s moderate polarity.
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 347.462 g/mol | Suitable for oral bioavailability |
| Lipophilicity (XLogP3) | ~3.0 (estimated) | Moderate cell permeability |
| H-bond Donor/Acceptor | 1/3 (estimated) | Potential for receptor binding |
Structure-Activity Relationships (SAR)
Insights from analogous compounds guide SAR hypotheses:
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Piperidine Substitution:
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N-Alkylation (e.g., propargyl) enhances metabolic stability and receptor binding.
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Carboxamide Substitution: Bulky groups on the ethyl-pyridinylphenyl moiety may improve selectivity.
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Pyridine Ring Effects:
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Electron-withdrawing groups (e.g., fluorine) on the pyridine could modulate pKa and binding affinity.
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Propargyl Group:
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Conjugation with the piperidine may stabilize interactions in lipophilic receptor pockets.
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Research Gaps and Future Directions
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In Vivo Testing: No toxicity or efficacy data are available.
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Computational Modeling: Docking studies could predict interactions with CB1 or kinase targets.
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Derivative Synthesis: Exploring pyridine substitutions (e.g., Cl, F) or alternative alkyl groups (e.g., cyclopropyl).
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